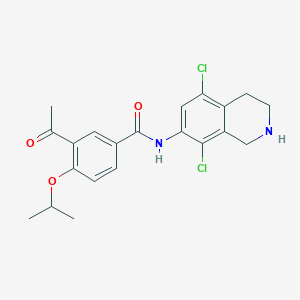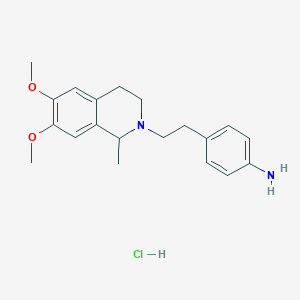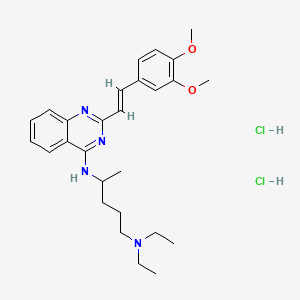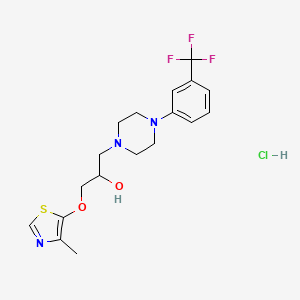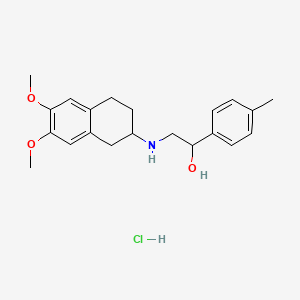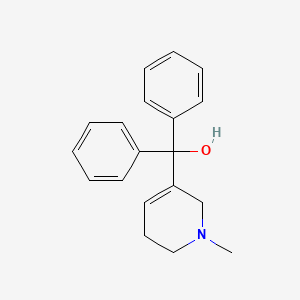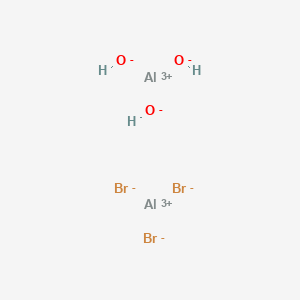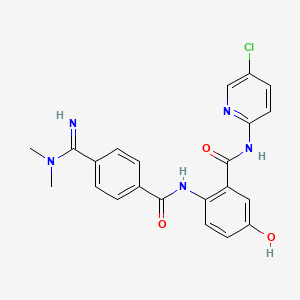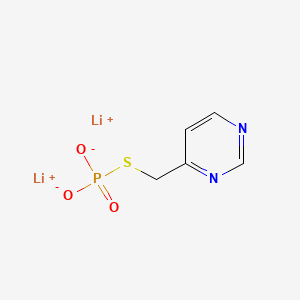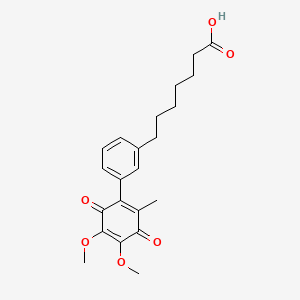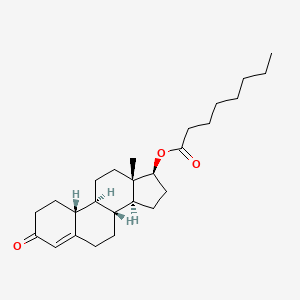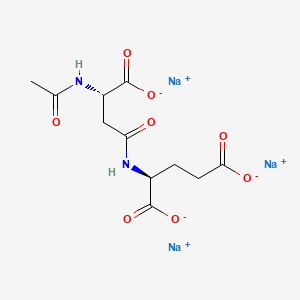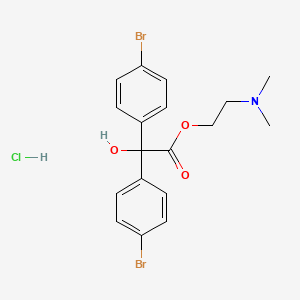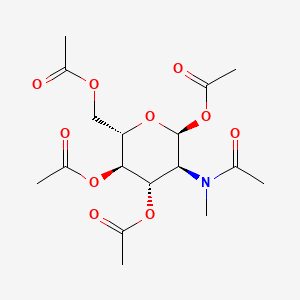
Pentaacetyl-N-methyl-alpha-L-glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNII-1CU3L244Z4, also known as Pentaacetyl-N-methyl-.alpha.-L-glucosamine, is a chemical compound with the molecular formula C17H25NO10. It is a derivative of glucosamine, a naturally occurring amino sugar that is a prominent component of glycosaminoglycans in the body. This compound is characterized by the presence of five acetyl groups and a methyl group attached to the glucosamine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentaacetyl-N-methyl-.alpha.-L-glucosamine typically involves the acetylation of N-methyl-.alpha.-L-glucosamine. The process includes the following steps:
Starting Material: N-methyl-.alpha.-L-glucosamine.
Acetylation: The starting material is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure Pentaacetyl-N-methyl-.alpha.-L-glucosamine.
Industrial Production Methods: In an industrial setting, the production of Pentaacetyl-N-methyl-.alpha.-L-glucosamine may involve large-scale acetylation processes using automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pentaacetyl-N-methyl-.alpha.-L-glucosamine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield N-methyl-.alpha.-L-glucosamine.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: N-methyl-.alpha.-L-glucosamine.
Oxidation: Oxidized derivatives of Pentaacetyl-N-methyl-.alpha.-L-glucosamine.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Pentaacetyl-N-methyl-.alpha.-L-glucosamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: Studied for its role in cellular processes involving glycosylation.
Medicine: Investigated for its potential therapeutic effects in conditions related to glucosamine metabolism.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pentaacetyl-N-methyl-.alpha.-L-glucosamine involves its interaction with enzymes and receptors involved in glycosylation processes. The acetyl groups and the methyl group play a crucial role in modulating the compound’s activity and its interaction with molecular targets. The pathways involved include the modification of glycosaminoglycans and the regulation of cellular signaling processes.
Comparison with Similar Compounds
N-methyl-.alpha.-L-glucosamine: The non-acetylated form of the compound.
Pentaacetyl-.alpha.-L-glucosamine: Similar structure but without the methyl group.
N-acetylglucosamine: A related compound with a single acetyl group.
Uniqueness: Pentaacetyl-N-methyl-.alpha.-L-glucosamine is unique due to the presence of five acetyl groups and a methyl group, which confer distinct chemical properties and biological activities compared to its analogs. These structural features enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
7460-96-0 |
|---|---|
Molecular Formula |
C17H25NO10 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6S)-5-[acetyl(methyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H25NO10/c1-8(19)18(6)14-16(26-11(4)22)15(25-10(3)21)13(7-24-9(2)20)28-17(14)27-12(5)23/h13-17H,7H2,1-6H3/t13-,14-,15-,16-,17+/m0/s1 |
InChI Key |
UNJOGVVOSNJNEB-QUSNUVHPSA-N |
Isomeric SMILES |
CC(=O)N(C)[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)N(C)C1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


